

Neryl Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neryl propionate*

Cat. No.: B089702

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **neryl propionate**, a monoterpenoid ester with applications in the flavor, fragrance, and potentially pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antifungal and pheromonal effects are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identification and Properties

Neryl propionate, a naturally occurring ester, is recognized for its sweet, fruity, and floral aroma.^[1] Its fundamental identification and key physicochemical properties are summarized below.

Table 1: Chemical Identification of **Neryl Propionate**

Identifier	Value	Citation
CAS Number	105-91-9	[2] [3]
IUPAC Name	[(2Z)-3,7-dimethylocta-2,6-dienyl] propanoate	[2]
Synonyms	Neryl propanoate, (Z)-3,7-Dimethyl-2,6-octadien-1-yl propanoate, cis-3,7-Dimethyl-2,6-octadien-1-ol propionate	[2] [4] [5]
Molecular Formula	C ₁₃ H ₂₂ O ₂	[2] [6]
Molecular Weight	210.32 g/mol	[4] [6]

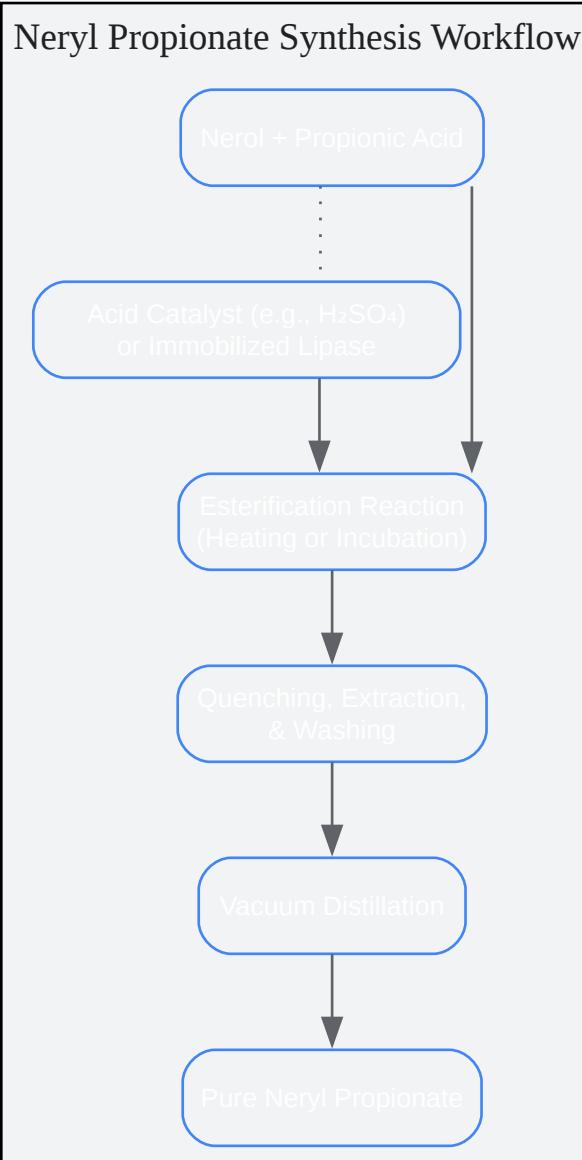
Table 2: Physicochemical Properties of **Neryl Propionate**

Property	Value	Citation
Appearance	Colorless liquid	[4]
Odor	Sweet, fruity, floral, jam-like	[1] [4]
Boiling Point	253 °C	[4]
Flash Point	110 °C (230 °F)	[3] [5]
Density	0.9 g/cm ³	[4]
Refractive Index	1.453 - 1.463 at 20°C	[4]
Solubility	Insoluble in water; soluble in alcohol	[4]

Synthesis of Neryl Propionate

Neryl propionate is primarily synthesized through the esterification of nerol with propionic acid. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fischer-Speier Esterification


The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nerol (1 equivalent) and propionic acid (1.5 equivalents).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
- **Reaction:** Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **neryl propionate**. Further purification can be achieved by vacuum distillation.

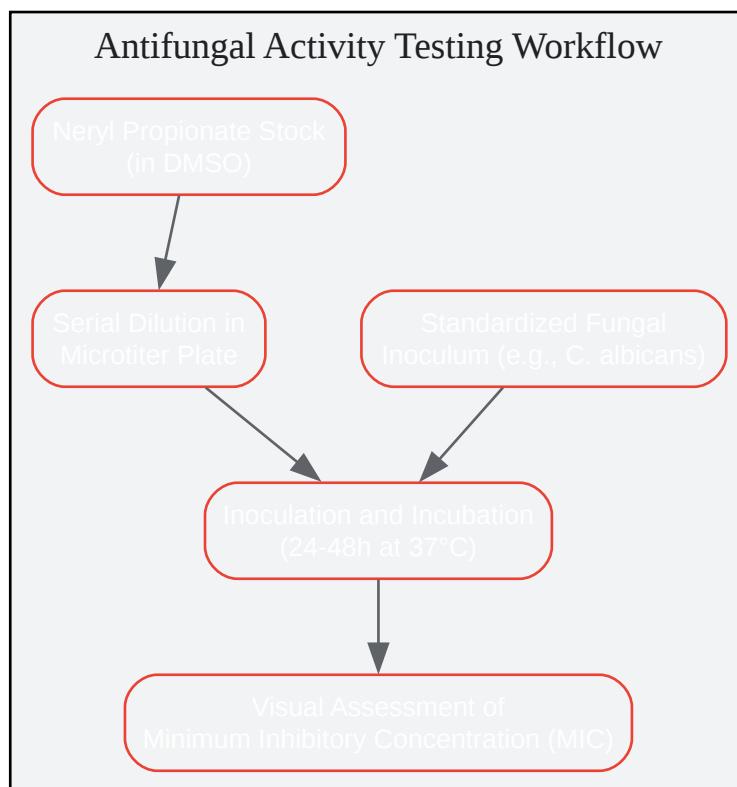
Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative with high specificity and milder reaction conditions. Lipases are commonly used catalysts for this transesterification.

- **Reaction Setup:** In a temperature-controlled shaker, combine nerol and an acyl donor such as propionyl anhydride or vinyl propionate.
- **Enzyme Addition:** Add an immobilized lipase, such as Novozym 435 (*Candida antarctica* lipase B), to the mixture.
- **Reaction:** Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for several hours to days, depending on the desired conversion.
- **Enzyme Removal:** Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- **Purification:** The product can be purified from the remaining reactants by vacuum distillation.

[Click to download full resolution via product page](#)

Synthesis Workflow for **Neryl Propionate**


Biological Activities

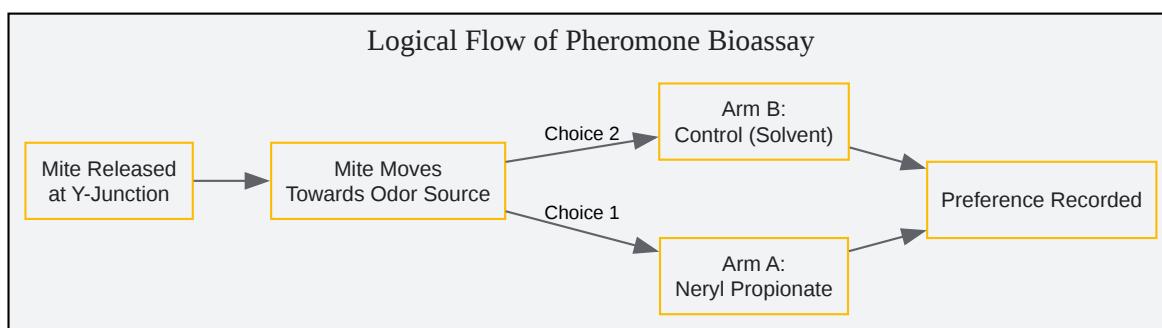
Neryl propionate has demonstrated notable biological activities, particularly as an antifungal agent and an insect pheromone.

Antifungal Activity

Neryl propionate has been reported to exhibit antifungal properties against pathogenic fungi such as *Candida albicans* and *Aspergillus niger*.^[4] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

- Preparation of **Neryl Propionate** Stock Solution: Dissolve **neryl propionate** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
- Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the **neryl propionate** stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., *Candida albicans*) adjusted to a specific concentration (e.g., $1-5 \times 10^3$ colony-forming units (CFU)/mL).
- Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (broth only) controls. Incubate the plate at 35-37°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of **neryl propionate** that visibly inhibits fungal growth.

[Click to download full resolution via product page](#)


Antifungal Susceptibility Testing Workflow

Pheromonal Activity

Neryl propionate has been identified as a component of the aggregation pheromone of certain mite species.^[4] Its attractant properties can be evaluated using a Y-tube olfactometer.

- **Olfactometer Setup:** A Y-tube olfactometer is used, which consists of a central tube that bifurcates into two arms. A purified and humidified air stream is passed through each arm.
- **Odor Source:** A filter paper treated with a specific concentration of **neryl propionate** dissolved in a solvent (e.g., hexane) is placed in one arm's odor chamber. A filter paper with the solvent alone is placed in the other arm as a control.
- **Mite Introduction:** Individual mites are introduced at the base of the central tube.

- Behavioral Observation: The choice of the mite to move into either the treatment or the control arm is recorded. A choice is typically considered made when the mite crosses a defined line in one of the arms.
- Data Analysis: The number of mites choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference for the **neryl propionate**.

[Click to download full resolution via product page](#)

Logical Flow of a Y-Tube Olfactometer Assay

Applications and Future Perspectives

Neryl propionate's pleasant aroma makes it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and other consumer products.[3] It is also used as a flavoring agent in the food industry.[2]

The demonstrated antifungal activity of **neryl propionate** suggests its potential for development as a therapeutic agent for fungal infections. Further research is warranted to explore its mechanism of action, *in vivo* efficacy, and safety profile. Its role as a mite pheromone could be exploited in pest management strategies, such as in lure-and-trap systems.

Conclusion

Neryl propionate is a versatile monoterpenoid ester with established applications and promising potential in various scientific and industrial fields. This guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols to facilitate further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cerritos.edu [cerritos.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification [organic-chemistry.org]
- To cite this document: BenchChem. [Neryl Propionate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089702#neryl-propionate-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com